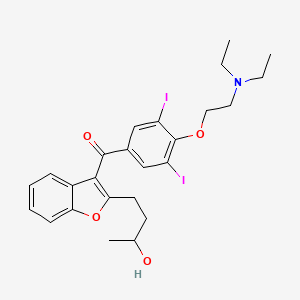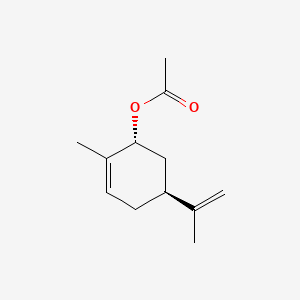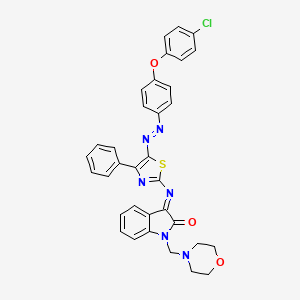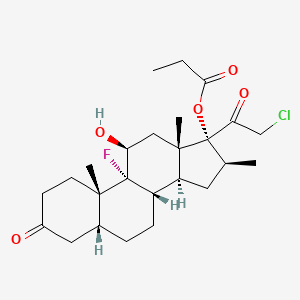
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione, (5beta,11beta,16beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione, (5beta,11beta,16beta)- is a synthetic steroid compound. It belongs to the class of corticosteroids, which are used for their anti-inflammatory and immunosuppressive properties. This compound is structurally related to naturally occurring corticosteroids but has been modified to enhance its pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The general synthetic route includes:
Halogenation: Introduction of the chloro and fluoro groups at the 21 and 9 positions, respectively. This is typically achieved using halogenating agents such as thionyl chloride (SOCl2) and hydrogen fluoride (HF).
Hydroxylation: Introduction of the hydroxyl group at the 11 position, often using a hydroxylating agent like osmium tetroxide (OsO4).
Esterification: Formation of the 17-(1-oxopropoxy) group through esterification, using propionic anhydride or propionyl chloride in the presence of a base like pyridine.
Methylation: Introduction of the methyl group at the 16 position, typically using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11 position, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups at the 3 and 20 positions, converting them to hydroxyl groups.
Substitution: Halogen atoms at the 9 and 21 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 3-hydroxy and 20-hydroxy derivatives.
Substitution: Formation of derivatives with different functional groups at the 9 and 21 positions.
Aplicaciones Científicas De Investigación
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different structural modifications.
Dexamethasone: Another potent corticosteroid with a fluorine atom at the 9 position but lacking the chloro and oxopropoxy groups.
Betamethasone: Similar to dexamethasone but with a different stereochemistry at the 16 position.
Uniqueness
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione is unique due to its specific combination of halogenation, hydroxylation, and esterification, which confer enhanced anti-inflammatory and immunosuppressive properties compared to other corticosteroids. Its structural modifications also contribute to a different pharmacokinetic profile, potentially offering advantages in terms of potency and duration of action.
Propiedades
Número CAS |
80042-35-9 |
|---|---|
Fórmula molecular |
C25H36ClFO5 |
Peso molecular |
471.0 g/mol |
Nombre IUPAC |
[(5R,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,4,5,6,7,8,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H36ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h14-15,17-19,29H,5-13H2,1-4H3/t14-,15+,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
AJWNGOKNEBVXJK-LNLHLLADSA-N |
SMILES isomérico |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)F)O)C)C)C(=O)CCl |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4C3(CCC(=O)C4)C)F)O)C)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


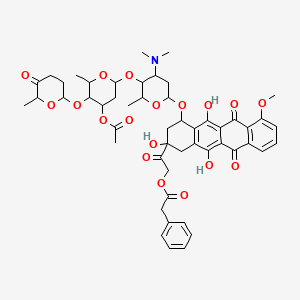
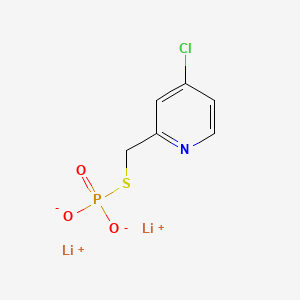
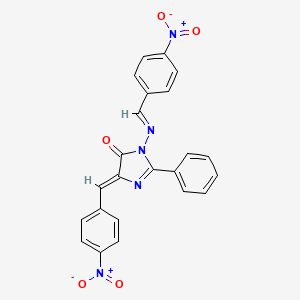
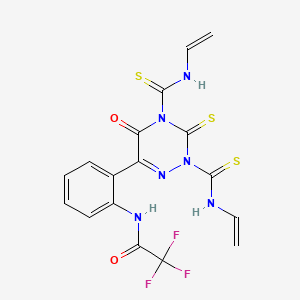
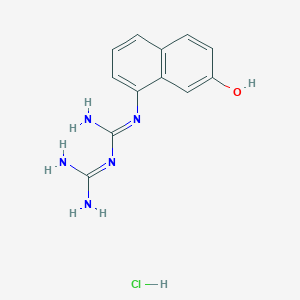
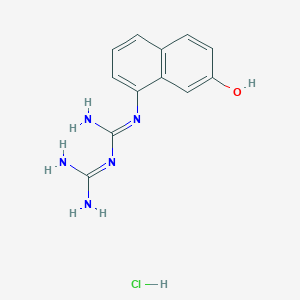
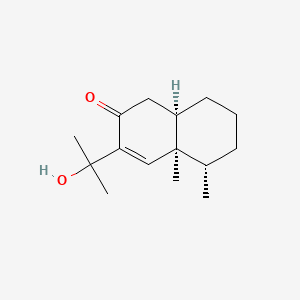
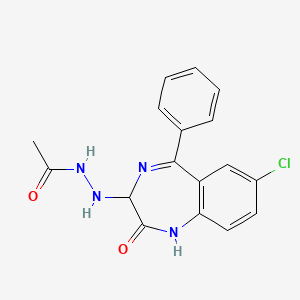
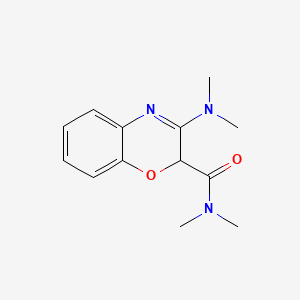
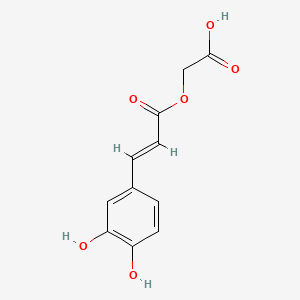
![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
